molecular formula C15H23NO4 B12326835 Boc-D-ser(bzl)-ol

Boc-D-ser(bzl)-ol

Cat. No.: B12326835
M. Wt: 281.35 g/mol
InChI Key: PDULSURPMKMHCI-GFCCVEGCSA-N
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Description

Boc-D-ser(bzl)-ol, also known as N-α-t.-Boc-O-benzyl-D-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl (Bzl) group attached to the serine molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-ser(bzl)-ol typically involves the protection of the amino and hydroxyl groups of D-serine. One common method involves the reaction of D-serine with tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group, followed by the reaction with benzyl bromide to protect the hydroxyl group. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) and requires the presence of a base like sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-D-ser(bzl)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected serine derivatives and substituted serine compounds, which can be further used in peptide synthesis .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
Boc-D-ser(bzl)-ol is a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its ability to enhance drug efficacy and specificity makes it invaluable in drug formulation processes .

Case Study:
In a study focused on the synthesis of neuroprotective agents, this compound was utilized to create compounds that exhibited improved binding affinity to target receptors involved in neurodegenerative diseases. The results indicated higher therapeutic potential compared to traditional compounds .

Facilitating Drug Delivery:
this compound is employed in bioconjugation techniques that enable the attachment of biomolecules to surfaces or other molecules. This application is particularly relevant in developing targeted drug delivery systems and diagnostic tools .

Example Application:
A recent study demonstrated how this compound facilitated the conjugation of therapeutic agents to nanoparticles, enhancing their stability and bioavailability in vivo. The resulting formulations showed improved therapeutic outcomes in preclinical models .

Research in Organic Chemistry

Reagent for New Reaction Pathways:
As a versatile reagent, this compound enables chemists to explore new reaction pathways and develop innovative compounds with unique properties. Its utility in organic synthesis has led to advancements in creating complex molecules .

Research Findings:
Research highlighted that this compound could be utilized to synthesize novel derivatives with enhanced biological activity, paving the way for future pharmaceutical applications. The compound's reactivity under various conditions was thoroughly examined, showing promising results for further exploration .

Material Science Applications

Development of New Materials:
In material science, this compound is being explored for creating polymers with enhanced functionalities. Its incorporation into polymeric structures can lead to materials with improved mechanical properties and biocompatibility for medical applications .

Case Study:
A project focused on developing biodegradable polymers incorporated this compound into the polymer backbone. The resulting materials exhibited favorable degradation rates and mechanical properties suitable for biomedical implants .

Mechanism of Action

The mechanism of action of Boc-D-ser(bzl)-ol primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Bzl groups protect the amino and hydroxyl groups, respectively, during the synthesis process. These protecting groups are removed at the final stages to yield the desired peptide. The compound does not have a specific biological target or pathway as it is mainly used as a synthetic intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry (D-isomer) and the presence of both Boc and Bzl protecting groups. This combination makes it particularly useful in the synthesis of peptides that require precise control over the stereochemistry and protection of functional groups .

Biological Activity

Boc-D-ser(bzl)-ol, also known as Boc-D-Ser(Bzl)-OH , is a derivative of the amino acid serine characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl group on the hydroxyl group. Its chemical formula is C15H21NO5C_{15}H_{21}NO_5 and has a molecular weight of 295.33 g/mol. This compound is widely utilized in organic synthesis, particularly in peptide synthesis and other complex molecular constructions.

The biological activity of this compound primarily arises from its structural properties as a protected amino acid derivative. The Boc group serves to protect the amino group from unwanted reactions during synthetic processes, while the benzyl group provides protection for the hydroxyl group. This dual protection allows for selective deprotection under specific conditions, facilitating the stepwise construction of complex biologically active molecules.

Inhibition Studies

Recent studies indicate that this compound exhibits potent inhibitory activity against the uptake of monosaccharides such as galactose and glucose. This property suggests its potential utility in metabolic research and therapeutic applications targeting glucose metabolism disorders.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Boc-D-Ser(Bzl)-OHContains both Boc and benzyl groupsInhibits monosaccharide uptake
N-Boc-O-benzyl-L-serineL-enantiomer, lacks benzyl group on hydroxylSimilar inhibition profile
N-Boc-D-serineLacks benzyl group on hydroxylLimited activity compared to Boc-D-Ser(Bzl)-OH
O-Benzyl-D-serineLacks Boc protecting group on aminoLower stability in synthetic reactions

Synthesis and Evaluation of Bifunctional Peptides

In a study focused on bifunctional peptides, this compound was utilized as a building block for synthesizing compounds with dual receptor activity. These peptides demonstrated selective agonistic effects on δ and μ opioid receptors while antagonizing neurokinin-1 (NK1) receptors. The structure-activity relationship (SAR) studies highlighted that modifications involving this compound led to significant enhancements in biological activity against targeted receptors .

Implications in Drug Development

This compound has been employed as a precursor in the development of pharmaceuticals aimed at treating various conditions, including metabolic disorders and pain management. Its role as an intermediate in peptide synthesis makes it invaluable in creating novel therapeutic agents with improved efficacy and specificity .

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-(4-methoxyphenyl)propan-2-yl]carbamate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-17)9-11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18)/t12-/m1/s1

InChI Key

PDULSURPMKMHCI-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CO

Origin of Product

United States

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